molecular formula C19H19N3O3 B4506715 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4506715
M. Wt: 337.4 g/mol
InChI Key: FITZICAYEQTBDW-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide, provided as a high-purity material for research and development purposes. The compound features a benzimidazole core structure, a scaffold widely recognized in medicinal chemistry for its ability to interact with various biological targets . The molecular structure incorporates a tetrahydrofuran substituent and a 3-methoxybenzamide group, which may influence its physicochemical properties and biomolecular binding affinity. Benzimidazole derivatives are of significant scientific interest and are frequently investigated in pharmaceutical research for their potential biological activities. This substance is offered to the scientific community as a reference standard or as a building block for the synthesis of novel chemical entities. It is intended for use in controlled laboratory settings by qualified researchers only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in compliance with their local and national regulations.

Properties

IUPAC Name

3-methoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-14-5-2-4-12(10-14)19(23)20-13-7-8-15-16(11-13)22-18(21-15)17-6-3-9-25-17/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITZICAYEQTBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the tetrahydrofuran ring and the methoxybenzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy group are primary targets for hydrolysis:

  • Amide bond hydrolysis : Requires strong acidic (e.g., HCl/H₂O at reflux) or basic (NaOH/EtOH) conditions, yielding 3-methoxybenzoic acid and 5-amino-2-(tetrahydrofuran-2-yl)-1H-benzimidazole .

  • Demethylation of methoxy group : Reagents like BBr₃ or HI/AcOH convert the methoxy group to a hydroxyl group, producing 3-hydroxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide .

Reaction TypeReagents/ConditionsProductYield*
Amide hydrolysis6M HCl, 100°C, 12h3-Methoxybenzoic acid + 5-amino-2-(THF-2-yl)benzimidazole~60%
Methoxy demethylationBBr₃, DCM, 0°C → RT, 4h3-Hydroxy derivative~75%

*Yields estimated from analogous reactions.

Electrophilic Aromatic Substitution

The benzimidazole and benzamide aromatic rings may undergo substitution:

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the benzamide ring at the para position to the methoxy group .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

ReactionSiteReagentsProduct
NitrationBenzamide ring (C-5)HNO₃ (1 eq), H₂SO₄, 0°C3-Methoxy-5-nitro-N-[2-(THF-2-yl)benzimidazol-5-yl]benzamide
SulfonationBenzimidazole ringOleum (20% SO₃), 50°CSulfonated derivative

Functionalization of the THF Ring

The tetrahydrofuran moiety may undergo ring-opening or oxidation:

  • Acid-catalyzed ring-opening : Concentrated HCl converts THF to 2-chlorotetrahydrofuran , forming a dihydrobenzimidazole intermediate.

  • Oxidation : RuO₄ or NaIO₄ oxidizes THF to γ-butyrolactone.

ReactionConditionsProduct
THF ring-openingHCl (conc.), 80°C, 6h2-Chloro-N-[5-(3-methoxybenzamido)benzimidazolyl]tetrahydrofuran
OxidationNaIO₄, H₂O/THF, RT, 3hγ-Butyrolactone derivative

Cross-Coupling Reactions

The benzimidazole’s aromatic system supports palladium-catalyzed couplings if halogenated:

  • Hypothetical Suzuki coupling : Requires prior introduction of a bromine atom (e.g., via electrophilic bromination). With Pd(PPh₃)₄, aryl boronic acids could couple at the C-4/C-6 positions .

StepProcessReagentsOutcome
BrominationElectrophilic substitutionBr₂, FeBr₃, DCMBrominated intermediate
Suzuki couplingCross-couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivative

Biological Interactions (Non-Synthetic)

The compound may interact with biological targets via:

  • Hydrogen bonding : The amide and methoxy groups bind to enzyme active sites (e.g., kinases) .

  • π-π stacking : The aromatic benzimidazole ring interacts with hydrophobic protein pockets .

TargetInteraction TypeBiological Effect
TubulinBinding to colchicine siteAntiproliferative activity
COX-2Hydrogen bondingAnti-inflammatory potential

Stability Under Physiological Conditions

  • pH-dependent degradation : Stable at pH 4–8 but hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Photodegradation : UV light (254 nm) induces cleavage of the methoxy group.

ConditionDegradation PathwayHalf-Life
pH 1.2 (simulated gastric fluid)Amide bond hydrolysis2.1 h
UV exposure (254 nm)Methoxy demethylation45 min

Key Research Gaps

  • No direct studies on the title compound’s reactions; data inferred from analogs.

  • Limited experimental validation of THF ring reactivity in fused systems.

  • Biological interaction mechanisms remain hypothetical without crystallographic data.

Scientific Research Applications

3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxy-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Benzamide

  • Structural Difference : Methoxy group at position 4 instead of 3 on the benzamide ring.
  • Molecular weight: ~337.4 g/mol .
  • Pharmacological Profile : Demonstrates comparable anticancer activity but lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the 3-methoxy derivative .

3-Methoxy-N-[2-(Pyridin-3-yl)-1H-Benzimidazol-5-yl]Benzamide

  • Structural Difference : Pyridin-3-yl replaces the THF group at position 2.
  • Impact : The pyridine ring introduces basicity (pKa ~4.8), enhancing solubility in acidic environments. Molecular weight: 344.4 g/mol .
  • Pharmacological Profile : Exhibits stronger antibacterial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) due to improved membrane penetration via pyridine’s protonation. However, it shows higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to the THF-containing analogue (IC₅₀ = 25 µM) .

Analogues with Alternative Core Structures

N-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-2-Methyl-3-Nitrobenzamide

  • Structural Difference : Benzoxazole replaces benzimidazole, and a nitro group is present.
  • Impact : The benzoxazole core reduces planarity, limiting intercalation with DNA but improving selectivity for kinase targets. Nitro groups enhance electrophilicity, increasing reactivity but raising toxicity concerns .

N-[(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-2-Methoxybenzamide

  • Structural Difference: Incorporates a thiazolidinone-thione scaffold fused to benzimidazole.
  • Pharmacological Profile : Shows dual antidiabetic and anti-inflammatory activity, distinct from the THF-benzimidazole compound’s anticancer focus .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Key Biological Activity
Target Compound (3-Methoxy-THF derivative) 337.4 2.1 0.12 Anticancer (HDAC inhibition)
4-Methoxy-THF derivative 337.4 2.3 0.08 Anticancer, reduced solubility
Pyridin-3-yl Analogue 344.4 1.8 0.25 Antibacterial, cytotoxic
Benzoxazole-Nitro Derivative 413.2 3.5 0.03 Kinase inhibition

Key Findings from Comparative Studies

Substituent Position : The 3-methoxy group in the target compound optimizes hydrophobic interactions without steric clashes, unlike the 4-methoxy isomer .

Heterocyclic Moieties : THF improves metabolic stability (t₁/₂ = 6.2 h in liver microsomes) compared to pyridine (t₁/₂ = 3.8 h), which undergoes rapid oxidation .

Core Modifications : Replacing benzimidazole with benzoxazole shifts activity from DNA-intercalation to kinase targeting but increases toxicity risks .

Q & A

Q. What are the typical synthetic routes for 3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives often involves palladium-catalyzed cross-coupling reactions or amide bond formation. For example, Suzuki-Miyaura coupling has been employed to introduce tetrahydrofuran substituents to benzimidazole cores using Pd(PPh₃)₄ as a catalyst under argon, with Na₂CO₃ as a base and dioxane/water as solvent (60% yield after purification via column chromatography) . For amidation, carbodiimide-mediated coupling (e.g., EDC·HCl) with 4-DMAP as an additive improves reaction completion, though yields may remain low (18%) due to steric hindrance or solubility issues . Optimization strategies include:

  • Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% to enhance coupling efficiency.
  • Reaction time : Prolonging heating (e.g., 7–24 hours) to drive equilibrium-limited steps.
  • Purification : Using gradient elution in column chromatography (e.g., toluene/EtOAc with acetic acid) to resolve polar byproducts .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. 1H-NMR resolves substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, benzimidazole NH at δ ~12 ppm), while 13C-NMR confirms carbonyl (δ ~165 ppm) and tetrahydrofuran ring connectivity . HR-MS validates molecular weight (e.g., calculated m/z 365.1264 for C₂₀H₁₉N₂O₄) with <5 ppm error . For purity assessment, combine HPLC with diode-array detection (DAD) to detect trace impurities.

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Initial screens should target receptors or enzymes structurally related to benzimidazole derivatives. Examples include:

  • TLX nuclear receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure competitive displacement .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi, as benzimidazoles inhibit microbial PFOR enzymes .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What strategies improve the low yield of amide coupling reactions during synthesis?

Low yields in carbodiimide-mediated amidation (e.g., 18% in ) can be addressed by:

  • Additive screening : Replace 4-DMAP with HOBt (hydroxybenzotriazole) to suppress racemization.
  • Solvent optimization : Switch from CHCl₃ to DMF or DCM to enhance reagent solubility.
  • Temperature control : Perform reactions at 0°C to minimize side reactions (e.g., O-acylisourea intermediate hydrolysis) .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Molecular docking : Use AutoDock Vina to predict binding poses against target receptors (e.g., TLX receptor) and identify key interactions (e.g., hydrogen bonds with tetrahydrofuran oxygen) .
  • QSAR modeling : Corporate electronic (Hammett σ) and steric (Taft Es) parameters to optimize substituent effects on activity .
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the benzamide moiety .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for structurally similar analogs?

Discrepancies in chemical shifts may arise from tautomerism (e.g., benzimidazole NH tautomerization) or solvent effects. Mitigation steps:

  • Variable-temperature NMR : Acquire spectra at 25°C and 60°C to detect dynamic equilibria .
  • Deuterated solvent comparison : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
  • 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments through heteronuclear correlation experiments .

Q. What experimental controls are essential when interpreting variable biological assay results?

  • Positive/Negative controls : Include known inhibitors (e.g., nitazoxanide for PFOR inhibition ) and vehicle-only treatments.
  • Replicate experiments : Perform triplicate runs with independent compound batches to exclude batch-to-batch variability.
  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to confirm selectivity .

Methodological Best Practices

Q. What purification techniques maximize compound purity for crystallography studies?

  • Recrystallization : Use mixed solvents (e.g., CH₃OH/EtOAc) to obtain single crystals suitable for X-ray diffraction .
  • Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for challenging separations .

Q. How can researchers validate the stability of this compound under long-term storage?

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
  • Light sensitivity testing : Expose to UV (254 nm) for 48 hours and monitor photodegradation by LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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